3-(Pyridin-4-yl)azetidin-3-ol

Catalog No.
S14089652
CAS No.
M.F
C8H10N2O
M. Wt
150.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Pyridin-4-yl)azetidin-3-ol

Product Name

3-(Pyridin-4-yl)azetidin-3-ol

IUPAC Name

3-pyridin-4-ylazetidin-3-ol

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c11-8(5-10-6-8)7-1-3-9-4-2-7/h1-4,10-11H,5-6H2

InChI Key

WFAWHGANCJUXKB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=NC=C2)O

3-(Pyridin-4-yl)azetidin-3-ol is a heterocyclic organic compound characterized by its azetidine ring, which is a four-membered saturated ring containing one nitrogen atom. The compound features a pyridine group at the 3-position of the azetidine ring, contributing to its unique chemical properties and biological activities. Its molecular formula is C8H10N2O, and it has gained attention in medicinal chemistry due to its potential therapeutic applications.

Typical of azetidine derivatives. Key reaction types include:

  • Oxidation: The hydroxyl group can be oxidized to yield carbonyl compounds using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions with electrophiles, potentially leading to the formation of various derivatives

    Research indicates that 3-(Pyridin-4-yl)azetidin-3-ol exhibits notable biological activity, particularly in the realm of pharmacology. Its structural features allow it to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest potential applications in treating conditions such as cancer and neurodegenerative diseases due to its ability to modulate specific biochemical pathways .

Several synthetic routes can be employed to produce 3-(Pyridin-4-yl)azetidin-3-ol:

  • Cyclization Reactions: One common method involves the cyclization of pyridine derivatives with appropriate reagents under controlled conditions to form the azetidine ring.
  • Coupling Reactions: The compound can also be synthesized through coupling reactions between azetidine precursors and pyridine derivatives, often utilizing bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide .
  • Multi-step Synthesis: More complex synthetic strategies may involve multiple steps, including functional group modifications and purification processes to achieve high yields and purity.

The applications of 3-(Pyridin-4-yl)azetidin-3-ol are diverse, particularly in medicinal chemistry:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Agrochemicals: The compound may also find utility in developing agrochemicals due to its bioactive properties.
  • Research Tool: It is used in research settings to study biological pathways and mechanisms of action related to its pharmacological effects .

Interaction studies involving 3-(Pyridin-4-yl)azetidin-3-ol have focused on its binding affinity and activity against specific biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • Enzyme Inhibition Assays: To evaluate its effectiveness in inhibiting enzyme activity related to disease pathways.
  • Cellular Studies: To assess cytotoxicity and therapeutic efficacy in cellular models .

Several compounds share structural similarities with 3-(Pyridin-4-yl)azetidin-3-ol, including:

Compound NameStructure FeaturesUnique Properties
1-(Pyridin-2-yl)azetidin-3-olPyridine at position 2Different biological activity profile
1-(Pyrimidin-4-yl)azetidin-3-olPyrimidine ring instead of pyridinePotentially different pharmacological effects
2-(Pyridin-4-yl)pyrrolidinePyrrolidine ring instead of azetidineMay exhibit distinct reactivity patterns

These compounds highlight the uniqueness of 3-(Pyridin-4-yl)azetidin-3-ol due to its specific structural arrangement and potential interactions within biological systems .

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

150.079312947 g/mol

Monoisotopic Mass

150.079312947 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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